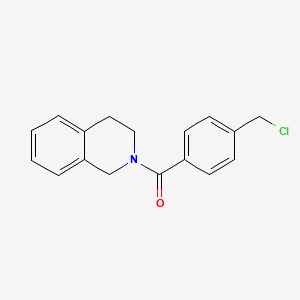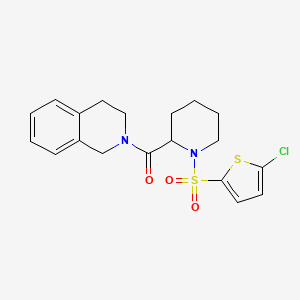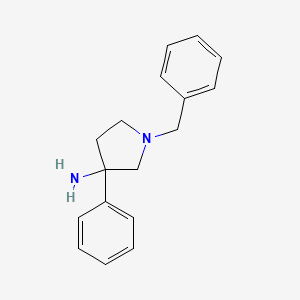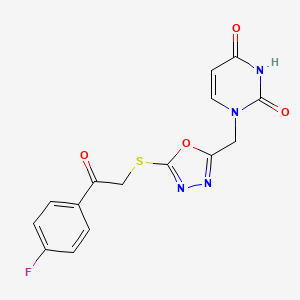![molecular formula C16H20ClF3N4O2 B2518973 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone CAS No. 338979-16-1](/img/structure/B2518973.png)
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone is a chemical entity that appears to be a derivative of piperazine and morpholine moieties. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related structures that can help us infer some aspects of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of enaminones by refluxing ketones with dimethylformamide dimethylacetal (DMF-DMA) without any solvent, as described in the synthesis of 4-methyl-1-[4-(piperazin/morpholin-1-yl) phenyl] pent-2-en-1-one derivatives . This suggests that the target compound could potentially be synthesized through a similar approach, possibly involving a ketone precursor with the appropriate substitutions to introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and the morpholino moiety.
Molecular Structure Analysis
The molecular structure of compounds containing morpholine, such as the enaminone derivative confirmed by single crystal X-ray crystallography, indicates that these compounds can have well-defined three-dimensional structures . This implies that the target compound may also exhibit a specific three-dimensional conformation, which could be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The dihydropyrimidinone derivatives containing piperazine/morpholine moieties were obtained by reacting enaminones with urea and different substituted benzaldehydes . This indicates that the piperazine and morpholine rings can participate in reactions with multiple reagents, leading to a variety of derivatives. The target compound could also be reactive towards nucleophiles or electrophiles, depending on the functional groups present in its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to the target molecule, such as ionic liquid crystals containing piperidinium, piperazinium, and morpholinium cations, show a rich mesomorphic behavior with high-ordered smectic and hexagonal columnar phases . This suggests that the target compound might also display unique phase behavior, especially if it possesses ionic characteristics or is able to form supramolecular assemblies.
Scientific Research Applications
Piperazine and Morpholine Derivatives in Medicinal Chemistry
Piperazine and morpholine derivatives have been widely studied for their diverse pharmacological properties. A literature review highlights the broad spectrum of pharmaceutical applications of piperazine and morpholine analogues. These compounds exhibit potent pharmacophoric activities, leading to the development of various methods for their synthesis. The review suggests a current tendency towards exploring these analogues due to their significant medicinal potential, including antidepressant, anti-inflammatory, and antitumor activities (Al-Ghorbani Mohammed et al., 2015).
Synthesis and Biological Assessment of Benzoxazinoids
Another study focuses on benzoxazinoids, emphasizing their antimicrobial potential when combined with piperazine and morpholine rings compared to the commercial antibiotic Norfloxacin. This highlights the significant role of such derivatives in developing novel medications through the structure-based drug design technique, underlining their importance in medicinal chemistry (S. N. Bukhari, 2022).
Environmental Applications of Crumpled Polyamide Films
In environmental sciences, a novel class of nanofiltration (NF) membranes featuring a crumpled polyamide layer, based on piperazine, has demonstrated potential for improving membrane separation performance significantly. These NF membranes are applied in water softening, purification, and wastewater treatment, showcasing the versatility of piperazine derivatives beyond pharmaceutical applications (Senlin Shao et al., 2022).
properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N4O2/c17-13-9-12(16(18,19)20)10-21-15(13)24-3-1-23(2-4-24)14(25)11-22-5-7-26-8-6-22/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAYUPOYSRETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)

![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-fluoroquinolin-4-one](/img/structure/B2518904.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)
![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)

